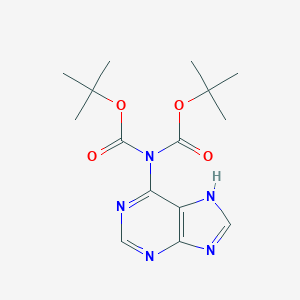

![molecular formula C6H4N2S2 B153560 Thiazolo[4,5-c]pyridine-2-thiol CAS No. 65128-66-7](/img/structure/B153560.png)

Thiazolo[4,5-c]pyridine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that is part of a broader class of thiazolo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazolo[4,5-c]pyridine-2-thiol and related compounds often involves multi-component reactions that allow for the formation of C-N, C-O, and C-S bonds. For example, a one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, which are structurally related to thiazolo[4,5-c]pyridine-2-thiol, has been developed as a metal-free approach for constructing these bonds from ynals, pyridin-2-amines, and thiols or alcohols . Additionally, novel tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives have been synthesized through a one-pot reaction involving a novel rearrangement of seven-membered 1,4-diazepine-2-thiones to six-membered 3-aminopyridine-2-thiols .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-c]pyridine-2-thiol derivatives has been elucidated using various spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. These analyses are crucial for establishing the identity and purity of the synthesized compounds, which is a prerequisite for further biological testing .

Chemical Reactions Analysis

Thiazolo[4,5-c]pyridine-2-thiol and its derivatives participate in various chemical reactions that are essential for their biological activity. For instance, the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as EGFR tyrosine kinase inhibitors involves the formation of thiazolopyrimidine compounds, which are reported to have potent EGFR inhibitory activities . Similarly, thiazolo[5,4-d]pyrimidines have been synthesized using a recyclable KF/alumina catalyst and tested for antiproliferative activity, demonstrating the importance of chemical modifications in enhancing biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-c]pyridine-2-thiol derivatives are closely related to their biological activities. For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved, and these compounds have shown potent capacities for scavenging free radicals, indicating their antioxidant activity . Additionally, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been evaluated, showing that structural modifications at specific positions can significantly influence their biological properties .

Applications De Recherche Scientifique

Synthesis of Novel Heteroaromatics

Thiazolo[4,5-c]pyridine-2-thiol derivatives are instrumental in the synthesis of novel heteroaromatic compounds. A study by Huang et al. (2014) discusses the creation of tricyclic heteroaromatics, specifically Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, through a one-pot reaction. This process is significant for its efficiency and the novel rearrangement reaction it introduces (Huang et al., 2014).

Anticancer Activity

Another research area for Thiazolo[4,5-c]pyridine-2-thiol derivatives is in anticancer applications. Lozynskyi et al. (2018) synthesized a series of these derivatives and evaluated their anticancer activity. Their study revealed moderate inhibitory activity against tested cell lines, showcasing the potential of these compounds in cancer treatment (Lozynskyi et al., 2018).

Anti-inflammatory and Antioxidant Activities

These derivatives also show promise in anti-inflammatory and antioxidant research. Chaban et al. (2019) investigated the anti-inflammatory action and antioxidant activity of novel Thiazolo[4,5-b]pyridine-2-one derivatives. Their research indicates potential therapeutic applications in treating inflammation and oxidative stress-related disorders (Chaban et al., 2019).

Antimicrobial Effect

Thiazolo[4,5-c]pyridine-2-thiol derivatives have been studied for their antimicrobial properties as well. Hussein et al. (2014) synthesized novel thiazole and Thiazolo[3,2-a]pyridine derivatives to evaluate their antimicrobial effect. This research contributes to the development of new antimicrobial agents (Hussein et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMAXWYCUREYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570236 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine-2-thiol | |

CAS RN |

65128-66-7 |

Source

|

| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)